2-Methyl-4-phenoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-phenoxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-3-13-26(23,24)22-11-9-21(10-12-22)17-14-18(20-15(2)19-17)25-16-7-5-4-6-8-16/h4-8,14H,3,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIWTIXBHBTYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative, under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyrimidine derivative.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with piperazine.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring using a sulfonyl chloride derivative under basic conditions to introduce the propylsulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Overview
The synthesis typically involves multiple steps:
- Formation of the pyrimidine core through condensation reactions.
- Introduction of the phenoxy group via nucleophilic aromatic substitution.
- Attachment of the piperazine ring through nucleophilic substitution.
- Final sulfonylation using sulfonyl chloride derivatives.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, especially in treating neurological disorders. Its structural similarity to known bioactive compounds suggests that it may interact with neurotransmitter receptors, potentially modulating their activity.
Case Studies
- Neurological Disorders : Research indicates that derivatives of pyrimidines can exhibit neuroprotective effects. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment .
- Antiviral Activity : Some pyrimidine derivatives have demonstrated antiviral properties. The specific interactions of 2-Methyl-4-phenoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine with viral proteins could be a focus for future research.
Biological Studies
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, particularly enzymes and receptors. The piperazine moiety is known to interact with neurotransmitter receptors, suggesting applications in treating neurological disorders.
Industrial Applications
In addition to its medicinal potential, this compound may find applications in:
- Chemical Synthesis : As an intermediate in the synthesis of more complex molecules.
- Material Science : Potential use in developing new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of 2-Methyl-4-phenoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, suggesting potential neurological effects. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidine Derivatives
Compound A : 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Substituents: A methanesulfonyl (vs. The morpholino group at the 4-position (vs. phenoxy) provides stronger electron-donating effects . Biological Relevance: Reported MH+ 494.19 (mass spec), suggesting stability under electrospray ionization conditions. The benzoimidazole substituent may enhance DNA intercalation properties .
Compound B : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Key Differences: Simplified Structure: Lacks sulfonyl and phenoxy groups, featuring a piperidine ring (vs. piperazine) at the 6-position. Piperidine’s lack of a second nitrogen atom reduces hydrogen-bonding capacity. Crystallographic Data: Exhibits a planar pyrimidine ring with intramolecular N–H···N hydrogen bonds, stabilizing the crystal lattice. This contrasts with the bulkier propylsulfonyl-piperazine group in the target compound, which likely disrupts crystallinity .
Compound C : (S)-1-(4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-aminopropan-1-one
- Key Differences: Functional Groups: Incorporates a Boc-protected alanine side chain and indazole moiety, enabling dual-targeting (e.g., kinase and protease inhibition). The morpholino-thienopyrimidine core may enhance selectivity for ATP-binding pockets compared to the target compound’s phenoxy-pyrimidine .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
2-Methyl-4-phenoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological disorders and as an antiviral agent. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrimidine ring with various substituents:
- Pyrimidine core : Central to its structure.
- Methyl group : Enhances lipophilicity.
- Phenoxy group : Potentially increases receptor binding affinity.
- Propylsulfonyl piperazine : Imparts unique pharmacological properties.
Synthesis Overview :
The synthesis of this compound typically involves several steps:
- Formation of the pyrimidine core via condensation reactions.
- Introduction of the phenoxy group through nucleophilic aromatic substitution.
- Attachment of the piperazine ring via nucleophilic substitution.
- Final sulfonylation using sulfonyl chloride derivatives under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, particularly enzymes and receptors. The piperazine moiety is known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Additionally, the sulfonyl group may enhance binding affinity and specificity towards target proteins.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of similar structures have shown promising inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR), which is crucial for the survival of malaria parasites. These compounds demonstrated Ki values ranging from 1.3 to 243 nM, indicating strong inhibition capabilities .
Moreover, analogues of related compounds have been reported as potent inhibitors against chikungunya virus (CHIKV), showcasing a selectivity index greater than 61 . This suggests that modifications in the structure can lead to enhanced antiviral properties.
Neuropharmacological Effects
Given its structural similarities to known bioactive compounds, this pyrimidine derivative is also being explored for its neuropharmacological effects. Compounds featuring piperazine rings have been associated with serotonin receptor antagonism and dopamine receptor modulation, which are critical pathways in treating psychiatric disorders such as schizophrenia .
1. Inhibitory Activity Against PfDHFR
A study synthesized a series of pyrimidine derivatives and evaluated their inhibitory effects on PfDHFR. Results indicated that modifications at specific positions significantly affected their potency, with some compounds achieving IC50 values as low as 0.4 μM in whole-cell assays .
2. Antiviral Efficacy
Research on structurally related compounds identified several analogues with potent antiviral activity against CHIKV. The most promising candidate showed a wide-spectrum activity profile across different viral strains, emphasizing the importance of structural optimization in enhancing therapeutic efficacy .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
